3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a bromine atom, a difluoromethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one typically involves the difluoromethylation of a suitable precursor. One common method involves the reaction of a brominated pyridinone with a difluoromethylating agent under specific conditions. For example, the difluoromethylation can be achieved using reagents such as chlorodifluoromethane (Freon 22) or fluoroform in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding to enzymes and receptors. The bromine atom can participate in halogen bonding, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
N-Difluoromethyl derivatives of azoles: Common in pharmaceuticals and agrochemicals.
Uniqueness
3-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of a bromine atom and a difluoromethyl group on a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1263179-33-4 |
---|---|
Molecular Formula |
C6H4BrF2NO |
Molecular Weight |
224 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.